Octahydroindolizin-7-amine

説明

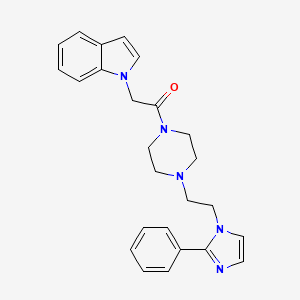

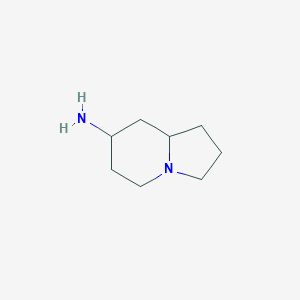

Octahydroindolizin-7-amine is a specialty product for proteomics research . It has a molecular formula of C8H16N2 and a molecular weight of 140.23 . The molecule contains a total of 26 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 Carbon atoms, 16 Hydrogen atoms, and 2 Nitrogen atoms . More detailed structural information, such as bond lengths and angles, would require more specific experimental or computational studies.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, amines in general can undergo a variety of reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 140.23 . More detailed physical and chemical properties, such as melting point, boiling point, and density, would require specific experimental measurements .科学的研究の応用

Enantioselective Synthesis and Pharmaceutical Applications

A study highlights the enantioselective synthesis of Octahydroindolizin-7-amine derivatives , employing an enzymatic resolution method. This approach has been utilized to produce homo-chiral compounds that serve as important amine building blocks within the pharmaceutical industry. The process involves a Novozym 435-mediated kinetic resolution, demonstrating its applicability on a substantial scale (Jing Zhang et al., 2017).

Synthesis of Cis-Octahydroindoles

Another research effort outlines a concise method for the diastereoselective synthesis of Octahydroindoles , featuring the use of 2-acyl-5-aminooxazoles. This methodology allows the creation of compounds with significant stereochemical complexity, indicating the potential for generating diverse molecular scaffolds relevant to drug discovery and development (C. Basch et al., 2012).

Catalytic Asymmetric Synthesis

Research by Mazurais et al. describes the stereoselective synthesis of octahydroindole derivatives utilizing a catalytic asymmetric C(sp3)–H amination reaction. This innovative approach emphasizes the potential of catalytic methods in constructing complex molecular frameworks, offering a route to synthesize allylic amines with good yields and stereoselectivity (M. Mazurais et al., 2014).

Functionalization and Cytotoxic Evaluation

Singh et al. developed a strategy for the synthesis of functionally enriched octahydroindole-based scaffolds through inter- and intra-molecular amidolysis of β-lactams. This process not only facilitates the preparation of highly functionalized indoles but also underscores the potential therapeutic applications of these compounds, as demonstrated by their cytotoxic evaluation against the oesophageal cancer cell line WHCO1 (Pardeep Singh et al., 2012).

Octahydroindole Derivatives in Material Science

Research into amino-functionalized polyhedral oligomeric silsesquioxanes (POSS) reveals the significance of this compound derivatives in the field of material science. The study examines the stability of amino-functionalized POSS in water, providing insights into the design and development of hybrid organic/inorganic materials for various applications (S. Neyertz et al., 2015).

作用機序

Mode of Action

The exact mode of action of Octahydroindolizin-7-amine is currently unknown due to the lack of comprehensive studies on this compound . It’s worth noting that many amines interact with their targets by binding to specific receptors or enzymes, altering their function and leading to various physiological changes .

Pharmacokinetics

It’s important to note that these properties significantly impact a compound’s bioavailability and therapeutic efficacy .

Result of Action

Amines often have significant impacts on cellular function, influencing processes such as cell growth, differentiation, and signal transduction .

特性

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVABMTWTWPWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CCN2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80220-48-0 | |

| Record name | octahydroindolizin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)

![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide](/img/structure/B2988201.png)

![4-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2988206.png)

![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2988209.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)